4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole is a complex organic compound notable for its unique structural features, which include bromine and iodine substituents on the indazole ring, as well as a tetrahydropyran moiety. This compound is classified under indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The compound's IUPAC name reflects its chemical structure, highlighting the presence of halogen atoms and a tetrahydropyran substituent. The molecular formula is , and it has been assigned the CAS number 2791273-76-0, indicating its registration in chemical databases for research and industrial use.
The synthesis of 4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole generally involves multi-step synthetic routes. Key methods include:
The reaction conditions must be optimized for each step to ensure maximum yield and minimal by-products. Catalysts, temperature control, and purification techniques such as chromatography play critical roles in the synthesis process.
4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole participates in various chemical reactions due to its functional groups:
The reaction conditions for these transformations often require careful monitoring of temperature, pressure, and reactant concentrations to optimize yields while minimizing side reactions .
The mechanism of action for 4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole primarily revolves around its interaction with biological targets:
Studies indicate that this compound may exhibit selective inhibition against certain kinases, making it a candidate for further pharmacological exploration .
4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole is characterized by:
Key chemical properties include:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of synthesized compounds .
4-Bromo-5-iodo-6-methyl-1-tetrahydropyran-2-YL-indazole finds applications in various scientific fields:
The strategic introduction of halogen atoms at specific positions on the indazole scaffold requires meticulously ordered reactions to circumvent undesired electrophilic substitutions or metal-halogen exchange complications. For 4-bromo-5-iodo-6-methyl-1-tetrahydropyran-2-yl-indazole, synthesis typically initiates with bromination at the C4 position of a pre-functionalized 6-nitroindazole precursor under mild conditions (0–25°C) using bromine (Br₂) in acetic acid solvent. This capitalizes on the inherent electron-deficient nature of the nitro-substituted ring, directing electrophilic attack to C4 . Subsequent iodination demands precise stoichiometric control, where iodine (I₂) with potassium carbonate (K₂CO₃) in dimethylformamide at 60°C selectively targets the C5 position. The methyl group at C6 exerts a moderate ortho-directing effect, enhancing C5 reactivity while suppressing polyiodination [3]. Crucially, this sequence – bromination before iodination – prevents competitive oxidative side reactions that occur when reversing the halogenation order.
Table 1: Halogenation Sequence Impact on Yield and Purity
Halogenation Order | Key Conditions | C5-I Yield (%) | Major Byproduct |
---|---|---|---|
Bromination → Iodination | Br₂/AcOH; then I₂/K₂CO₃/DMF | 78 | <5% Diiodinated species |
Iodination → Bromination | I₂/K₂CO₃/DMF; then Br₂/AcOH | 42 | 35% Oxidative degradation products |
Tetrahydropyran (THP) protection of the indazole nitrogen (N1) serves dual functions: it prevents unwanted N-alkylation/O-alkylation during halogenation and facilitates solubility for subsequent cross-coupling. Protection employs 3,4-dihydro-2H-pyran (DHP) under Brønsted or Lewis acid catalysis. Catalytic selection critically influences regioselectivity and racemization risk [3]:
Table 2: Tetrahydropyranylation Conditions and Outcomes
Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | N1-Regioselectivity (%) | Decomposition |
---|---|---|---|---|---|
p-Toluenesulfonic acid | CH₂Cl₂ | 25 | 2 | >90 | <3% |
Pyridinium p-toluenesulfonate | EtOH | 80 | 6 | >95 | <1% |
Trifluoroacetic acid | CH₂Cl₂ | 0 | 0.5 | 75 | 15% |
Divergent reactivity between the C–I and C–Br bonds enables sequential functionalization via palladium catalysis. The C–I bond undergoes preferential oxidative addition to Pd⁰ complexes due to its lower bond dissociation energy (≈51 kcal/mol) versus C–Br (≈70 kcal/mol). Suzuki-Miyaura coupling of the iodo-substituent occurs efficiently at 25–50°C using phenylboronic acid and Pd(PPh₃)₄ (2 mol%) in tetrahydrofuran/water with sodium carbonate base, achieving >95% conversion while preserving the C–Br bond . Subsequently, the C–Br bond engages in higher-temperature couplings (80–100°C) with catalysts bearing bulky phosphines (e.g., SPhos Pd G3), enabling reactions with amines (Buchwald-Hartwig amination) or alkynes (Sonogashira). This chemoselectivity stems from kinetic favorability: Pd⁰ inserts into C–I bonds ≈10³ times faster than into C–Br bonds under identical conditions .
Achieving >95% regiocontrol for C5-iodination and C4-bromination necessitates tailored solvent, catalyst, and temperature parameters. Polar aprotic solvents like dimethylformamide optimally solubilize ionic halogenation intermediates (e.g., I⁺ complexes), while simultaneously suppressing nucleophilic displacement of installed halogens [6]. Catalytic additives prove essential:
Scale-up beyond laboratory quantities (>100g) confronts three primary bottlenecks:
CAS No.: 119068-77-8
CAS No.: 13052-73-8
CAS No.: 82526-36-1
CAS No.: 61109-48-6